molecular formula C13H15BrN2OS B2896502 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide CAS No. 1436084-63-7

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide

Cat. No.: B2896502
CAS No.: 1436084-63-7
M. Wt: 327.24
InChI Key: AABXJGDHLRQBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide is an organic compound that features a brominated thiophene ring and a cyanocyclopentyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide typically involves multiple steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Cyanocyclopentyl Group: Cyclopentanone is reacted with cyanide sources like sodium cyanide or potassium cyanide to form the cyanocyclopentyl group.

    Amidation Reaction: The brominated thiophene and the cyanocyclopentyl group are coupled through an amidation reaction using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. Its structural features could be optimized to enhance biological activity against specific targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the brominated thiophene and cyanocyclopentyl groups may impart unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and the cyanocyclopentyl group could play key roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a chlorine atom instead of bromine.

    3-(4-Methylthiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a methyl group instead of bromine.

    3-(4-Fluorothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can lead to different interaction profiles and reactivity patterns.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABXJGDHLRQBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.